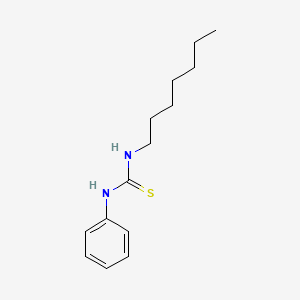

1-Heptyl-3-phenyl-2-thiourea

描述

Overview of Thiourea (B124793) Scaffold in Chemical Biology and Medicinal Chemistry

The thiourea scaffold is recognized as a "privileged structure" in medicinal chemistry and chemical biology. chemicaljournal.inresearchgate.net This is due to its presence in a wide array of bioactive compounds and approved drugs, showcasing its versatility. chemicaljournal.in The thiourea moiety's ability to form stable complexes with various receptors and enzymes through hydrogen bonding and other interactions makes it a valuable component in drug design. analis.com.mybiointerfaceresearch.com

The applications of thiourea derivatives are extensive, demonstrating a broad spectrum of biological activities. These include:

Antimicrobial and Antifungal Activity : Thiourea derivatives have shown efficacy against various bacterial and fungal strains. researchgate.netnih.gov

Anticancer Activity : They are investigated for their potential to inhibit the growth of various cancer cell lines. analis.com.mybiointerfaceresearch.com

Antiviral Activity : Research has indicated their potential against viruses like the hepatitis B virus (HBV). biorxiv.org

Agricultural Applications : In agriculture, they are used as insecticides, fungicides, herbicides, and plant growth regulators. researchgate.netacs.org

Enzyme Inhibition : They are known to inhibit various enzymes, a property explored in drug development. acs.orgcaymanchem.com

The thiourea core can act as a substrate analogue for certain enzymes, such as urease, making it a target for developing specific inhibitors. acs.org The unique electronic and structural features of the thiourea scaffold allow it to bind to biological targets, influencing various cellular processes. analis.com.my

Significance of Alkyl and Aryl Substituents on Thiourea Core for Research

The biological activity and physicochemical properties of thiourea derivatives are significantly influenced by the nature of the substituents on their nitrogen atoms. analis.com.mybiointerfaceresearch.com The attachment of different alkyl and aryl groups allows for the fine-tuning of these compounds for specific research applications.

Alkyl Substituents: The length and branching of alkyl chains can impact the lipophilicity of the molecule. biointerfaceresearch.com This is a critical factor for cell membrane permeability and interaction with hydrophobic pockets in biological targets. biointerfaceresearch.com Optimizing the alkyl chain is a key strategy in developing biologically active thioureas, particularly for applications like anticancer agents. biointerfaceresearch.com

Aryl Substituents: The presence of an aryl group, such as the phenyl group in 1-Heptyl-3-phenyl-2-thiourea, can facilitate π-π interactions with proteins and DNA. biointerfaceresearch.com The electronic properties of the aryl ring, modified by electron-donating or electron-withdrawing groups, can further modulate the compound's activity. analis.com.mybiointerfaceresearch.com For instance, electron-withdrawing groups can increase the acidity of the NH protons, enhancing their ability to form hydrogen bonds and thereby increasing biological activity. biointerfaceresearch.com

The combination of both alkyl (e.g., heptyl) and aryl (e.g., phenyl) substituents, as seen in this compound, creates a molecule with a specific balance of lipophilicity and electronic properties that can be explored for various biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H22N2S nih.gov |

| Molecular Weight | 250.4 g/mol uni.lu |

| XlogP | 3.9 uni.lu |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 7 |

This data is based on computational predictions.

Current Research Gaps and Future Directions for Novel Thiourea Derivatives

Despite extensive research, several gaps and opportunities remain in the study of novel thiourea derivatives.

Key Research Gaps:

Mechanism of Action : For many bioactive thiourea derivatives, the precise molecular mechanisms and specific biological targets are not fully understood. researchgate.net

Structure-Activity Relationship (SAR) : While general trends are observed, detailed SAR studies for specific biological activities are often lacking, hindering rational drug design. acs.org

Antiviral Research : Compared to antibacterial and insecticidal properties, the antiviral activities of thiourea compounds have been less explored. acs.org

Future Research Directions:

Advanced Analytical Techniques : The use of molecular docking, fluorescence detection, and other biochemical techniques can help elucidate drug-target interactions. acs.org

Hybrid Molecules : Creating hybrid compounds by linking the thiourea scaffold with other pharmacologically important structures is a promising strategy to develop novel molecules with enhanced activity. conicet.gov.ar

Exploring New Biological Activities : Investigating thiourea derivatives for a wider range of therapeutic applications, including as anti-inflammatory and anti-parasitic agents, is a key area for future research. researchgate.netresearchgate.net

Development of Synthetic Methodologies : The discovery of new and efficient synthetic routes to access a greater diversity of substituted thioureas is crucial for advancing the field. mdpi.com

The continued exploration of compounds like this compound and other N-substituted derivatives holds significant promise for the discovery of new molecules with valuable applications in chemistry, biology, and medicine.

Structure

2D Structure

属性

IUPAC Name |

1-heptyl-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2S/c1-2-3-4-5-9-12-15-14(17)16-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDENPZDEEVSRQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374710 | |

| Record name | 1-Heptyl-3-phenyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79425-04-0 | |

| Record name | 1-Heptyl-3-phenyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79425-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Heptyl 3 Phenyl 2 Thiourea

Retrosynthetic Analysis of the 1-Heptyl-3-phenyl-2-thiourea Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection occurs at the two C-N bonds flanking the thiocarbonyl (C=S) group.

This disconnection points to two primary synthons: a heptylaminium equivalent and a phenylthiocarbamate equivalent, or alternatively, a heptyl isothiocyanate equivalent and an aniline (B41778) equivalent. The most practical and widely adopted forward synthesis corresponding to these disconnections involves the reaction between an amine and an isothiocyanate. Specifically, this leads to two potential synthetic routes:

Route A: Heptylamine (B89852) reacting with phenyl isothiocyanate.

Route B: Aniline reacting with heptyl isothiocyanate.

Both routes are viable; however, the selection of a particular route in a laboratory or industrial setting often depends on the commercial availability and cost of the respective starting materials.

Established Synthetic Routes for N,N'-Disubstituted Thioureas

The synthesis of N,N'-disubstituted thioureas is a mature field in organic synthesis, with several robust methods available. These methods can be broadly categorized into those that utilize isothiocyanates and those that employ other sources for the thiocarbonyl moiety, such as carbon disulfide.

Nucleophilic Addition of Amines to Isothiocyanates

The most direct and common method for the synthesis of unsymmetrical N,N'-disubstituted thioureas like this compound is the nucleophilic addition of a primary amine to an isothiocyanate. nih.gov This reaction is typically efficient and proceeds under mild conditions. The mechanism involves the attack of the lone pair of electrons on the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group, followed by proton transfer to form the stable thiourea (B124793) product.

This specific pathway is a direct application of the general method described above. Heptylamine, a primary alkyl amine, acts as the nucleophile, and phenyl isothiocyanate serves as the electrophile. The reaction is generally high-yielding and clean, often requiring minimal purification of the final product. Alkylamines are known to react readily with isothiocyanates. reddit.com

The reaction proceeds as follows:

Heptylamine + Phenyl Isothiocyanate → this compound

This method is often preferred due to the commercial availability of both heptylamine and phenyl isothiocyanate.

While the reaction between primary amines and isothiocyanates is generally straightforward, optimizing the reaction conditions can improve yield, purity, and reaction time. Key parameters for optimization include the choice of solvent, reaction temperature, and reaction duration.

Solvent: The choice of solvent can influence the rate and outcome of the reaction. A variety of solvents can be employed, with the selection often depending on the solubility of the reactants. Common choices include acetone, ethanol (B145695), and dichloromethane. nih.govgoogle.com For instance, in the synthesis of related N-alkyl and N,N-dialkyl thioureas, optimization studies have been performed to achieve high yields and purity. researchgate.netbg.ac.rs While specific data for this compound is not extensively tabulated in the literature, representative data for similar syntheses highlight the importance of solvent selection.

Table 1: Representative Effect of Solvent on the Yield of N,N'-Disubstituted Thioureas

| Solvent | Dielectric Constant (approx.) | Typical Yield (%) |

|---|---|---|

| Dichloromethane | 9.1 | 85-95 |

| Acetone | 21 | 80-90 |

| Ethanol | 24.5 | 75-85 |

| Water | 80.1 | Variable, can be high for certain substrates |

Note: This table presents generalized data for the synthesis of N,N'-disubstituted thioureas and is intended to be illustrative. Actual yields for this compound may vary.

Temperature: The reaction is often carried out at room temperature. However, gentle heating can be employed to increase the reaction rate, particularly if one of the reactants is sterically hindered or less reactive. reddit.com Conversely, for highly reactive starting materials, cooling may be necessary to control the reaction exotherm. A typical temperature range for this type of reaction is 20-30 °C. google.com

Table 2: Representative Effect of Temperature on the Synthesis of N,N'-Disubstituted Thioureas

| Temperature (°C) | Typical Reaction Time | General Outcome |

|---|---|---|

| 0-10 | 4-8 hours | Slower reaction rate, may be used to control exothermicity. |

| 20-30 (Room Temp) | 1-3 hours | Often the optimal balance of reaction rate and selectivity. |

| 40-60 (Heating) | 0.5-1.5 hours | Faster reaction rate, may lead to side products in some cases. |

Note: This table provides illustrative data for N,N'-disubstituted thiourea synthesis. The optimal temperature for the synthesis of this compound would require specific experimental determination.

Time: The reaction time is dependent on the reactivity of the substrates and the chosen conditions. Progress of the reaction is typically monitored by techniques such as Thin Layer Chromatography (TLC). Reactions are generally complete within a few hours at room temperature.

Alternative Synthetic Strategies for Substituted Thioureas

While the isothiocyanate route is dominant, other methods for synthesizing substituted thioureas exist, offering flexibility in starting material selection.

Carbon disulfide (CS₂) is a versatile reagent for the synthesis of thioureas. In this approach, an amine reacts with carbon disulfide to form a dithiocarbamate (B8719985) salt in situ. This intermediate can then react with another amine to yield an unsymmetrical thiourea. ijcrt.org Alternatively, the dithiocarbamate can be treated with a desulfurizing agent to generate an isothiocyanate in situ, which then reacts with a second amine. nih.gov

A general scheme for the one-pot synthesis of unsymmetrical thioureas from two different amines and carbon disulfide is as follows:

Amine 1 + CS₂ → Dithiocarbamate Intermediate

Dithiocarbamate Intermediate + Amine 2 → Unsymmetrical Thiourea

Condensation Reactions with Ammonium (B1175870) Thiocyanate (B1210189)

The use of ammonium thiocyanate is a foundational technique in the synthesis of thiourea derivatives. orgsyn.orgijcrt.org This method can be adapted for the preparation of N-aryl thioureas, which are precursors or analogues of the target compound. researchgate.net Generally, the process involves heating an amine hydrochloride with ammonium thiocyanate. ijcrt.org

In a potential pathway related to this compound, one of the precursor amines (aniline or heptylamine) could be reacted to form a thiourea, which is subsequently reacted with the other amine. For instance, an aniline salt can be heated with ammonium thiocyanate to produce phenylthiourea (B91264). ijcrt.org A more direct, albeit multi-step, approach involves the in-situ generation of an acyl isothiocyanate. In this procedure, an acyl chloride, such as benzoyl chloride, is first reacted with ammonium thiocyanate. The resulting acyl isothiocyanate is then treated with an amine, followed by hydrolysis to yield the desired thiourea derivative. orgsyn.org

While direct one-pot synthesis of this compound using both amines and ammonium thiocyanate is less common, the principles of using ammonium thiocyanate as a sulfur source are well-established in thiourea chemistry. researchgate.net

Table 1: Illustrative Conditions for Phenylthiourea Synthesis via Ammonium Thiocyanate

| Reactants | Reagents | Solvent | Conditions | Typical Yield |

|---|---|---|---|---|

| Aniline | Hydrochloric Acid, Ammonium Thiocyanate | Water | Heat/Reflux for several hours | 86.3% (Microwave assisted) ijcrt.org |

| Substituted Anilines | Ammonium Thiocyanate | Isopropanol | Room Temperature (Electrochemical) | Moderate to Good researchgate.net |

| Aniline | Benzoyl Chloride, Ammonium Thiocyanate | Acetone | Reflux, followed by NaOH hydrolysis | 74-78% (for Phenylthiourea) orgsyn.org |

Phase-Transfer Catalysis in Thiourea Synthesis

Phase-Transfer Catalysis (PTC) is an effective methodology for synthesizing organic compounds in heterogeneous systems, offering benefits such as increased reaction rates, higher yields, and milder reaction conditions. crdeepjournal.orgprinceton.edu This technique is applicable to the N-alkylation and synthesis of various heterocyclic compounds, including thiourea derivatives. crdeepjournal.org

In the context of this compound synthesis, PTC could be employed to facilitate the reaction between two immiscible phases. For example, a thiocyanate salt could be transferred from an aqueous phase to an organic phase containing an appropriate substrate. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium (B224687) bromide or a polyether like PEG-600, transports the anion into the organic phase where it can react. crdeepjournal.orgresearchgate.net This approach can enhance the reaction of phenyl isothiocyanate (in an organic solvent) with heptylamine (which may have some aqueous solubility or be in a separate phase). The PTC method helps to overcome the insolubility of the nucleophile in the organic phase, leading to a more efficient synthesis. princeton.edu

Key advantages of using PTC in this synthesis include:

Elimination of the need for expensive, anhydrous, or polar aprotic solvents.

Increased reactivity of the nucleophile.

Often results in cleaner reactions with easier product work-up.

Purification and Isolation Techniques for this compound

Following synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and by-products. The primary methods for purification are crystallization and chromatography.

Crystallization: This is a standard and cost-effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. ijcrt.org For thiourea derivatives, common solvents for recrystallization include ethanol or aqueous ethanol mixtures. researchgate.netchemicalbook.com The selection of an appropriate solvent is critical and is determined by the solubility characteristics of the compound, which are influenced by the long heptyl chain and the phenyl group.

Chromatography: For high-purity requirements or when crystallization is ineffective, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of thiourea derivatives. sielc.comselleckchem.com A reverse-phase (RP) HPLC method, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), would be suitable for this compound. sielc.com Such methods are often scalable and can be adapted for preparative separation to isolate highly pure material. sielc.com

Table 2: Comparison of Purification Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Crystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Cost-effective, scalable, can yield high purity product. | Solvent selection can be challenging, potential for product loss in mother liquor. |

| Chromatography (HPLC) | Differential partitioning of components between a stationary phase and a mobile phase. | High resolution and purity, applicable to complex mixtures, analytical and preparative scale. sielc.com | Higher cost (solvents, columns), more complex equipment, may be less suitable for very large scale. |

Final product identity and purity are typically confirmed using analytical techniques such as melting point determination, infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and, in some cases, single-crystal X-ray diffraction. ijcrt.orgresearchgate.net

Considerations for Scalable Synthesis and Yield Optimization

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety.

Yield Optimization:

Stoichiometry: Precise control over the molar ratios of reactants (e.g., phenyl isothiocyanate and heptylamine) is crucial to maximize conversion and minimize side products.

Reaction Conditions: Temperature, reaction time, and mixing efficiency must be optimized. Exothermic reactions may require efficient heat dissipation to prevent side reactions.

Solvent Choice: The solvent can influence reactant solubility and reaction rates. For scalable processes, low-cost, recyclable, and environmentally benign solvents are preferred.

Scalability Considerations:

Cost of Goods: The price of starting materials, reagents, and solvents is a primary factor in large-scale production.

Process Safety: A thorough hazard assessment is required, considering the toxicity of reagents (e.g., isothiocyanates) and potential for runaway reactions.

Purification Method: While chromatography can provide high purity, crystallization is generally more economical and practical for large-scale purification. Developing a robust crystallization process is often a key step in scaling up.

Waste Management: Minimizing waste streams and developing procedures for their safe disposal or recycling is an essential part of a green and sustainable chemical process.

By systematically addressing these parameters, a laboratory procedure can be transformed into a reliable and economically viable process for the large-scale production of this compound.

Spectroscopic and Structural Characterization of 1 Heptyl 3 Phenyl 2 Thiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of the NMR signals, the precise connectivity of atoms in 1-Heptyl-3-phenyl-2-thiourea can be determined.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the heptyl chain and the phenyl group. The aromatic protons of the phenyl ring typically appear in the downfield region of the spectrum due to the deshielding effect of the ring current. These protons often present as a complex multiplet, though in some cases they may resolve into distinct doublets and triplets depending on the substitution pattern and the solvent used.

The protons of the heptyl group are observed in the upfield region. The methylene group adjacent to the nitrogen atom (N-CH₂-) is expected to be the most downfield of the alkyl signals due to the electron-withdrawing nature of the nitrogen. This signal typically appears as a triplet. The subsequent methylene groups along the chain will appear as multiplets, with the terminal methyl group (-CH₃) characteristically resonating as a triplet at the most upfield position. The integration of these signals corresponds to the number of protons in each group, further confirming the structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.20 - 7.60 | Multiplet |

| N-H | 7.80 - 8.50 | Broad Singlet |

| N-CH₂- | 3.50 - 3.70 | Triplet |

| -(CH₂)₅- | 1.20 - 1.70 | Multiplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The most downfield signal is typically that of the thiocarbonyl carbon (C=S) due to its unique electronic environment, often appearing in the range of 180-190 ppm. The aromatic carbons of the phenyl group will produce a set of signals between 120 and 140 ppm. The number of distinct signals will depend on the symmetry of the phenyl ring.

The carbons of the heptyl chain will be found in the upfield region of the spectrum. Similar to the ¹H NMR spectrum, the carbon of the methylene group attached to the nitrogen (N-CH₂) will be the most downfield of the alkyl carbons. The remaining methylene carbons will have characteristic chemical shifts, with the terminal methyl carbon being the most shielded and therefore appearing at the lowest chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=S | 180 - 190 |

| Aromatic-C | 120 - 140 |

| N-CH₂- | 45 - 55 |

| -(CH₂)₅- | 22 - 32 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for the identification of functional groups within a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H and C=S groups.

The N-H stretching vibrations in thiourea (B124793) derivatives typically appear as one or two bands in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding. In a concentrated solution or in the solid state, intermolecular hydrogen bonding can cause the bands to broaden and shift to lower wavenumbers.

The identification of the thiocarbonyl (C=S) stretching vibration can sometimes be challenging due to its weaker intensity compared to the carbonyl (C=O) stretch and its tendency to couple with other vibrations. The C=S stretching band is typically found in the region of 1020-1250 cm⁻¹. This absorption is a key indicator for the presence of the thiourea functional group.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation of this compound upon electron impact would likely involve cleavage of the bonds adjacent to the thiourea core. Common fragmentation pathways would include the loss of the heptyl group, leading to a significant fragment ion. Cleavage of the C-N bond between the phenyl group and the thiourea moiety would also be an expected fragmentation route. The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Structure | Predicted m/z |

|---|---|---|

| Molecular Ion | [C₁₄H₂₂N₂S]⁺ | 250 |

| Loss of heptyl radical | [C₆H₅NHCSNH₂]⁺ | 152 |

| Loss of phenyl isothiocyanate | [C₇H₁₅NH₂]⁺ | 115 |

| Heptyl cation | [C₇H₁₅]⁺ | 99 |

Note: The relative intensities of these fragments will depend on their stability.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

A predominant feature in the crystal packing of N-substituted thioureas is the formation of intermolecular hydrogen bonds, particularly between the N-H group of one molecule and the sulfur atom of an adjacent molecule (N—H⋯S). These interactions can link molecules into dimers, infinite chains, or more complex three-dimensional networks. For instance, in the crystal structure of N,N,N′-tribenzylthiourea, clear intermolecular N1—H1⋯S1 hydrogen bonds link the molecules into infinite chains along the nih.gov direction. nih.gov Similarly, N,N'-bis[2-(dimethylamino)phenyl]thiourea and N,N'-bis[2-(diethylamino)phenyl]thiourea exhibit intermolecular interactions where N-H bonds face the sulfur atoms of S=C bonds in an adjacent molecule. nih.gov

In addition to hydrogen bonding, π–π stacking interactions between phenyl rings of neighboring molecules can also play a significant role in the crystal packing, although these may be weak. In N-methyl-N,N′-diphenylthiourea, weak π–π interactions are present, with centroid–centroid distances ranging from 4.8431 (13) to 5.9503 (12) Å. nih.gov

The conformation of the heptyl group in this compound would likely be in an extended, all-trans conformation to minimize steric hindrance, a common feature for alkyl chains in the solid state. The orientation of the phenyl group relative to the thiourea plane can vary, influenced by the packing forces and other intermolecular interactions.

Below is a table summarizing crystallographic data for some related N-substituted thiourea compounds, illustrating common packing motifs.

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions |

| N,N,N′-tribenzylthiourea | Monoclinic | P2₁/c | N—H⋯S hydrogen bonds forming infinite chains |

| N-methyl-N,N′-diphenylthiourea | Monoclinic | P2₁/n | N—H⋯S hydrogen bonds forming pairs of molecules; weak π-π stacking |

| N,N'-bis[2-(dimethylamino)phenyl]thiourea | Monoclinic | P2₁/c | Intramolecular N—H⋯N and intermolecular N—H⋯S hydrogen bonds |

| 1-(3-bromophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | - | - | Conformational analysis performed to locate the lowest energy geometry |

This table is illustrative and based on data for analogous compounds.

Conformational Analysis and Isomerism in N-Substituted Thioureas

The conformational landscape of N-substituted thioureas like this compound is characterized by rotational isomerism around the C-N bonds and the potential for tautomerism.

Rotational Isomerism: The planarity of the N-C(S)-N core arises from the partial double bond character of the C-N bonds. This restricted rotation leads to the possibility of different stereoisomers, which can be described as cis or trans with respect to the orientation of the substituents on the nitrogen atoms relative to the C=S bond. For a disubstituted thiourea such as this compound, several conformations are possible:

trans-trans: Both the heptyl and phenyl groups are in a trans position relative to the thionyl group.

cis-trans: One substituent is cis and the other is trans.

cis-cis: Both substituents are in a cis position. This conformation is generally less favorable due to steric hindrance.

Computational studies, such as Density Functional Theory (DFT), on related molecules like 1,3-diphenylthiourea have shown that cis-trans (CT) and trans-trans (TT) configurations can coexist. researchgate.net The relative stability of these conformers is influenced by a balance of steric effects and intramolecular interactions, such as hydrogen bonding. For this compound, the bulky heptyl and phenyl groups would likely lead to a preference for conformations that minimize steric clash.

Tautomerism: Thioureas can exist in a tautomeric equilibrium between the thione form (containing the C=S double bond) and the thiol form (containing a C=N double bond and an S-H group), also known as an isothiourea. In the solid state and in most common solvents, the thione form is overwhelmingly predominant for simple thioureas.

The conformational flexibility is further increased by the rotation around the N-C bonds connecting the substituents. The heptyl chain can adopt various conformations, although the low-energy, extended chain is generally preferred. The phenyl group's rotation relative to the thiourea plane will be influenced by crystal packing forces and potential weak intramolecular interactions.

The table below outlines the primary types of isomerism relevant to this compound.

| Type of Isomerism | Description | Relevant Moieties in this compound | Factors Influencing Stability |

| Rotational Isomerism (Conformational) | Arises from restricted rotation around the C-N single bonds of the thiourea core. | Orientation of the heptyl and phenyl groups relative to the C=S bond (cis/trans). | Steric hindrance between substituents, intramolecular hydrogen bonding, crystal packing forces. |

| Tautomerism | Constitutional isomerism involving the migration of a proton and the shifting of a double bond. | Equilibrium between the thione (C=S) and thiol (S-H) forms. | The thione form is generally more stable. |

Computational and Theoretical Investigations of 1 Heptyl 3 Phenyl 2 Thiourea

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules like 1-Heptyl-3-phenyl-2-thiourea. DFT calculations are used to optimize molecular geometries and predict various electronic properties. researchgate.net A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. rsc.org

DFT is also employed for vibrational analysis, where the calculated vibrational frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy. This comparison helps in the structural characterization of the molecule. For thiourea (B124793) derivatives, specific vibrational modes such as the stretching of the C=S bond and the bending of N-H bonds are of particular interest. researchgate.net Theoretical calculations aid in the precise assignment of these vibrational modes, contributing to a deeper understanding of the molecular structure.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO orbitals. | A larger gap suggests higher stability and lower chemical reactivity. rsc.org |

| Vibrational Frequencies | Calculated frequencies of the fundamental modes of molecular vibration. | Used to interpret and assign experimental infrared and Raman spectra. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Reveals the charge distribution and helps predict sites for electrophilic and nucleophilic attack. rsc.org |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.gov This method is instrumental in understanding the potential biological activity of compounds like this compound by elucidating its interactions at a molecular level. nih.govbioinformation.net For thiourea derivatives, molecular docking has been widely used to explore their binding modes with various biological targets, including enzymes and receptors. jppres.comjppres.com

These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of the target. nih.gov The binding affinity is often estimated by a scoring function, which helps in ranking different compounds and predicting their potential efficacy. nih.govbioinformation.net For this compound, the phenyl and heptyl groups are significant for establishing hydrophobic interactions, while the thiourea core can participate in hydrogen bonding. nih.gov

| Interaction Type | Description | Role in Ligand Binding |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Crucial for the specificity and stability of the ligand-receptor complex. jppres.com |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate with each other in an aqueous environment. | The heptyl and phenyl groups can engage in these interactions with nonpolar residues of the target. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the binding. |

| Pi-Pi Stacking | Noncovalent interactions between aromatic rings. | The phenyl group can interact with aromatic amino acid residues in the binding site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Thiourea Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. farmaciajournal.comresearchgate.net For thiourea derivatives, QSAR models are developed to predict their biological activities based on various molecular descriptors. researchgate.net These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. farmaciajournal.com

The process of building a QSAR model involves calculating a set of molecular descriptors for a series of thiourea compounds with known activities. researchgate.net Statistical methods are then used to create a model that correlates these descriptors with the observed activity. mdpi.com A validated QSAR model can be a valuable tool for predicting the activity of newly designed thiourea derivatives, thus guiding the synthesis of more potent compounds and reducing the need for extensive experimental testing. farmaciajournal.comresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed insights into its conformational flexibility. The presence of the flexible heptyl chain allows the molecule to adopt various conformations, and MD simulations can explore the energetically favorable ones in a given environment. researchgate.net

MD simulations are also crucial for understanding the influence of the solvent on the molecule's behavior. researchgate.net By simulating the compound in an explicit solvent, such as water, it is possible to analyze how solvent molecules affect its conformation and dynamics. plos.org Furthermore, MD simulations can be used to assess the stability of ligand-protein complexes predicted by molecular docking. By observing the trajectory of the complex over time, one can gain a better understanding of the dynamics and stability of the binding interactions. jppres.commdpi.com

An article on the biological activities and mechanistic studies of this compound cannot be generated. Extensive searches for scientific literature and research data concerning this specific chemical compound have yielded no results for its antimicrobial or anticancer properties.

The available research focuses on the broader class of phenylthiourea (B91264) derivatives, which exhibit a wide range of biological activities. jocpr.comnih.govnih.govbiointerfaceresearch.commdpi.com For instance, various substituted phenylthioureas have demonstrated antibacterial efficacy against both Gram-positive and Gram-negative bacteria, as well as notable antifungal properties. jocpr.comnih.govmdpi.commdpi.comseejph.com Studies on these derivatives have explored their mechanisms of action, including the disruption of bacterial cell walls and the inhibition of biofilm formation. nih.govmdpi.comnih.gov

Similarly, the anticancer potential of numerous phenylthiourea analogues has been investigated. nih.govresearchgate.net This research has included studies on the inhibition of cancer cell proliferation and the identification of potential molecular targets within cancer pathways, such as specific enzymes and signaling proteins. biointerfaceresearch.commdpi.comjppres.commdpi.com

However, no peer-reviewed articles, database entries, or other credible scientific sources containing data specific to the biological activities of this compound could be located. Therefore, the requested article, which must focus solely on this compound, cannot be written without the necessary scientific foundation.

Biological Activities and Mechanistic Studies of 1 Heptyl 3 Phenyl 2 Thiourea

Anticancer Activity

Structure-Activity Relationships for Anticancer Effects

The anticancer potential of thiourea (B124793) derivatives, including the class to which 1-Heptyl-3-phenyl-2-thiourea belongs, is intrinsically linked to their chemical structure. The bioactivity of these compounds is associated with three primary molecular features: the nitrogen atoms acting as hydrogen-bond donors, the sulfur atom providing a complementary binding site, and the additional substituents on the nitrogen atoms that modulate the binding affinity. biointerfaceresearch.com The core structure containing both sulfur and nitrogen allows for the formation of hydrogen bonds, facilitating interactions with a variety of enzymes. biointerfaceresearch.com

Studies on various 1,3-disubstituted thiourea derivatives have demonstrated that modifications to the aryl (phenyl) group significantly influence their cytotoxic efficacy. For instance, the introduction of electron-withdrawing groups, such as trifluoromethyl or dichloro-substituents, onto the phenyl ring has been shown to enhance cytotoxic effects against human colon, prostate, and leukemia cancer cell lines. biointerfaceresearch.comsemanticscholar.org One study identified 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea as a particularly potent compound, with IC₅₀ values as low as 1.5 µM against metastatic colon cancer cells (SW620). biointerfaceresearch.com Similarly, another series of N-benzyl-N'-(phenyl)thioureas showed significant inhibitory activity against EGFR and HER-2 kinases, which are crucial in cancer cell proliferation. nih.gov

| Structural Feature | Modification Example | Impact on Anticancer Activity | Reference |

|---|---|---|---|

| Aryl (Phenyl) Substituent | Addition of 3,4-dichloro or 4-CF₃ groups | Increased cytotoxicity against colon and prostate cancer cells | biointerfaceresearch.comsemanticscholar.org |

| Core Structure | Nitrogen and Sulfur atoms | Act as hydrogen bond donors/acceptors for enzyme binding | biointerfaceresearch.com |

| Alkyl Substituent | Heptyl group | Influences physicochemical properties like lipophilicity |

Antioxidant Activity

Thiourea and its derivatives are recognized as effective scavengers of reactive oxygen species (ROS) such as hydroxyl (OH•) and superoxide (B77818) (O₂•⁻) radicals. hueuni.edu.vn This antioxidant capacity makes them valuable compounds for mitigating oxidative stress in biological systems. hueuni.edu.vn

Radical Scavenging Properties

The primary mechanism by which thiourea derivatives neutralize free radicals is through Hydrogen Atom Transfer (HAT). hueuni.edu.vnhueuni.edu.vn In this process, a hydrogen atom is donated from one of the N-H groups of the thiourea molecule to a free radical, thereby stabilizing it. hueuni.edu.vn Kinetic calculations have shown that the HAT mechanism is significantly preferred over other pathways like Single Electron Transfer (SET). hueuni.edu.vnhueuni.edu.vn For the reaction between thiourea derivatives and hydroperoxyl radicals (HOO•), the HAT mechanism accounts for over 99.99% of the products formed, highlighting its dominance. hueuni.edu.vnresearchgate.net

In Vitro Antioxidant Assays (e.g., DPPH, ABTS)

The antioxidant activity of thiourea compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. hueuni.edu.vnnih.gov In the DPPH assay, an antioxidant reduces the purple DPPH radical to a yellow-colored non-radical form, a change that can be measured spectrophotometrically. hueuni.edu.vn The ABTS assay involves the reduction of the blue-green ABTS radical cation. hueuni.edu.vn The potency of an antioxidant is often expressed as the IC₅₀ value, which is the concentration required to scavenge 50% of the radicals.

While specific data for this compound is not detailed, studies on structurally similar compounds provide insight into the antioxidant potential of this chemical class. For example, 1,3-diphenyl-2-thiourea (DPTU) has demonstrated significantly better radical scavenging ability than 1-benzyl-3-phenyl-2-thiourea (BPTU) in both DPPH and ABTS assays. hueuni.edu.vnresearchgate.net

| Compound | DPPH Assay IC₅₀ (mM) | ABTS Assay IC₅₀ (mM) | Reference |

|---|---|---|---|

| 1,3-Diphenyl-2-thiourea (DPTU) | 0.710 ± 0.001 | 0.044 ± 0.001 | researchgate.net |

| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | 11.000 ± 0.015 | 2.400 ± 0.021 | researchgate.net |

| 1-Phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | 1.3 | 1.1 | hueuni.edu.vn |

| N-Phenylthiourea | 0.482 | Not Reported | researchgate.net |

Enzyme Inhibition Studies

The thiourea scaffold is a versatile pharmacophore that has been incorporated into various molecules designed to be enzyme inhibitors.

Inhibition of Proteases

The investigation of thiourea derivatives as protease inhibitors is an area of active research. The ability of the thiourea moiety to form hydrogen bonds suggests potential interactions with the active sites of enzymes like proteases. However, specific studies detailing the direct inhibition of proteases by this compound were not found in the reviewed literature.

Inhibition of Cholinesterases

Several studies have highlighted the potential of thiourea derivatives as inhibitors of cholinesterases, such as acetylcholinesterase (AChE), an enzyme critical in neurotransmission. researchgate.net The inhibition of AChE is a key strategy in the management of Alzheimer's disease. researchgate.net Certain heterocyclic thiourea derivatives have been noted for their mechanism of action involving acetylcholinesterase inhibition. semanticscholar.org For instance, a series of newly synthesized bis-thiourea compounds were found to be active in inhibiting AChE, with one derivative showing highly potent inhibition with an IC₅₀ value of 0.176 µM, which was significantly better than the reference inhibitor. researchgate.net Another study reported a small library of drug-1,3,4-thiadiazole hybrid compounds containing a thiourea linkage that showed promising AChE inhibitory activity. researchgate.net These findings suggest that the N-phenyl-thiourea framework, as found in this compound, is a viable scaffold for designing cholinesterase inhibitors.

Inhibition of Tyrosinase

While specific studies on the tyrosinase inhibitory activity of this compound are not detailed in the available research, the broader class of phenyl-thiourea compounds is well-known for this property. Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a target for agents addressing hyperpigmentation.

A closely related compound, 1-Phenyl-3-(2-thiazolyl)-2-thiourea (B87079) (PTTU), has been shown to inhibit melanogenesis through a dual-action mechanism. nih.gov PTTU was found to decrease melanin biosynthesis in a dose-dependent manner in normal human epidermal melanocytes (NHEMs). nih.gov Its mechanism involves both the direct inhibition of tyrosinase's catalytic activity and the reduction of tyrosinase protein levels by accelerating its degradation via the ubiquitin-dependent proteasome pathway. nih.gov Another compound, 1-phenyl-2-thiourea (PTU), is also a widely used competitive inhibitor of tyrosinase (phenoloxidase), with a reported inhibition constant (Ki) of 0.21 ± 0.09 µM. tandfonline.com The inhibitory action of PTU is achieved through direct interaction with the enzyme, rather than by reducing the intermediates in the melanin production pathway. tandfonline.com

These findings for structurally similar molecules suggest the potential of the phenyl-thiourea core structure to interfere with tyrosinase function.

Table 1: Tyrosinase Inhibition by Phenyl-Thiourea Derivatives

| Compound | Mechanism of Action | Key Findings |

|---|---|---|

| 1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) | - Direct inhibition of tyrosinase catalytic activity- Acceleration of tyrosinase protein degradation | Decreased melanin biosynthesis in a dose-dependent manner in NHEMs. nih.gov |

| 1-Phenyl-2-thiourea (PTU) | - Competitive inhibitor of tyrosinase | Exhibits a low inhibition constant (Ki = 0.21 µM). tandfonline.com |

Inhibition of Urease

Specific research on the urease inhibitory activity of this compound could not be found in the reviewed literature. However, thiourea and its derivatives are extensively studied as potent inhibitors of the urease enzyme. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a process implicated in pathologies such as peptic ulcers caused by Helicobacter pylori and the formation of infection-induced urinary stones. nih.govresearchgate.net

Thiourea itself is used as a standard reference drug in urease inhibition studies, with a reported IC₅₀ value of 21.2 ± 1.3 µM. nih.gov Numerous derivatives have been synthesized that show even greater potency. For example, in one study, a series of urea and thiourea derivatives of tryptamine (B22526) were synthesized and evaluated, with many compounds exhibiting IC₅₀ values superior to the standard. nih.gov Compound 14 from that series (an ortho-methyl substituted derivative) was the most active, with an IC₅₀ of 11.4 ± 0.4 µM. nih.gov Kinetic studies often reveal a non-competitive or mixed-type inhibition mechanism for these derivatives. nih.govresearchgate.net The effectiveness of the thiourea scaffold is attributed to its ability to interact with the nickel ions in the enzyme's active site. acs.org

Table 2: Urease Inhibitory Activity of Selected Thiourea Derivatives

| Compound | IC₅₀ Value (µM) | Inhibition Type |

|---|---|---|

| Thiourea (Standard) | 21.2 ± 1.3 | - |

| Tryptamine Derivative 14 (ortho-methyl) | 11.4 ± 0.4 | Non-competitive |

| Tryptamine Derivative 16 (para-chloro) | 13.7 ± 0.9 | - |

Inhibition of Dopamine (B1211576) β-Hydroxylase

There is no specific information available in the search results regarding the inhibition of dopamine β-hydroxylase (DBH) by this compound. DBH is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine (B1679862), a critical step in catecholamine biosynthesis.

However, the compound 1-phenyl-3-(2-thiazolyl)-2-thiourea (PTTU), also known by its code U-14,624, is a well-characterized inhibitor of dopamine β-hydroxylase. nih.govnih.gov Its ability to inhibit this enzyme has been demonstrated in vivo. nih.gov The inhibition of DBH by compounds like PTTU leads to a decrease in norepinephrine levels and an accumulation of dopamine, a mechanism that has been explored for its therapeutic potential in various neurological and cardiovascular conditions. researchgate.net

Other Reported Biological Activities in Thiourea Derivatives (and potential for this compound)

The thiourea core is a versatile pharmacophore present in a wide range of biologically active compounds. mdpi.com This suggests that this compound could potentially exhibit activities reported for other derivatives.

Thiourea derivatives have demonstrated a broad spectrum of antiviral activities. They have been identified as potent inhibitors against various viruses, including Hepatitis C virus (HCV), Human Immunodeficiency Virus (HIV), and herpesviruses. nih.govaensiweb.com For instance, a series of thiourea derivatives were found to be potent anti-HCV agents, with one compound showing an EC₅₀ of 0.047 µM. nih.gov Other research has identified thiourea derivatives that inhibit the replication of Hepatitis B virus (HBV). nih.gov One study identified a compound, 147B3, that inhibits human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) by targeting viral transactivators. acs.org The mechanism often involves targeting key viral enzymes or proteins essential for replication.

Numerous studies have reported the anti-inflammatory properties of thiourea derivatives. mdpi.com A significant body of research focuses on thiourea derivatives of naproxen (B1676952), a non-steroidal anti-inflammatory drug (NSAID). These derivatives have shown a pronounced ability to reduce paw edema in carrageenan-induced inflammation models in rats, with some compounds exhibiting activity comparable to naproxen itself. nih.gov The presence of substituted aromatic amines attached to the thiourea moiety appears to be associated with this prominent anti-inflammatory activity. nih.govnih.gov

The thiourea scaffold is a key component in several compounds investigated for their activity against Mycobacterium tuberculosis and malarial parasites. mdpi.com Certain N-pentofuranosyl-N″-[p-(isoamyloxy)phenyl]thioureas, designed as analogues of the antitubercular drug thiocarlide, were reported to be more potent than thiocarlide itself. nih.gov Other novel thiourea compounds have shown inhibitory activity against both the standard H37Rv strain and multidrug-resistant clinical isolates of M. tuberculosis. nih.gov Furthermore, some thiourea derivatives have been identified as promising candidates for new anti-TB drugs due to their dual action as both antimycobacterial and anti-inflammatory agents, which is particularly relevant for severe tuberculosis cases. mdpi.com The antimalarial potential of thiourea derivatives has also been noted in several reviews. mdpi.com

Anthelmintic Activity

There is no available scientific data from published research studies concerning the anthelmintic activity of this compound.

Antidiabetic Activity

No research findings or data on the potential antidiabetic effects of this compound have been reported in the scientific literature.

Anticonvulsant Activity

Specific studies evaluating the anticonvulsant properties of this compound are absent from the available scientific and medical research databases.

Antithyroid Activity

There are no published studies or experimental data regarding the antithyroid activity of this compound. While some thiourea derivatives are known for their effects on thyroid function, this specific compound has not been investigated in that context.

Analgesic Activity

No specific research has been published detailing the analgesic or pain-inhibiting properties of this compound.

Insecticidal, Herbicidal, and Rodenticidal Effects

Information regarding the insecticidal, herbicidal, or rodenticidal effects of this compound is not available in the current body of scientific literature.

Cytotoxicity against Mammalian Cells

There are no specific studies available that have evaluated the cytotoxic effects of this compound against any mammalian cell lines. Therefore, no data on its potential toxicity or anti-cancer properties can be provided.

Assessment of Selectivity Indices

The selectivity index (SI) is a critical parameter in the evaluation of a compound's potential as a therapeutic agent, particularly in cancer research. It quantifies the differential activity of a compound, measuring its cytotoxicity towards cancer cells relative to its toxicity against normal, healthy cells. A higher selectivity index is desirable, as it indicates a greater window of therapeutic opportunity, suggesting that the compound may be effective against malignant cells at concentrations that are not harmful to normal tissues.

The selectivity index is calculated using the ratio of the concentration of a compound that is toxic to normal cells to the concentration that is effective against cancerous cells. This is typically expressed as the ratio of the 50% cytotoxic concentration (CC50) in a normal cell line to the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) in a cancer cell line. The formula is as follows:

SI = CC50 (Normal Cells) / IC50 (Cancer Cells)

For instance, research on various substituted thiourea derivatives has demonstrated the importance of the nature and position of substituents on the phenyl ring in influencing their cytotoxic activity and selectivity. In one such study, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines and a normal human keratinocyte cell line (HaCaT) to determine their selectivity. nih.gov The results indicated that certain derivatives exhibited favorable selectivity, being more potent against cancer cells than the reference drug cisplatin, while showing lower toxicity to the normal cells. nih.gov

To illustrate the assessment of selectivity indices for thiourea compounds, the following interactive data table presents findings for a related compound, N-(4-t-butylbenzoyl)-N'-phenylthiourea, which was tested against several cancer cell lines and a normal cell line (Vero).

| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|---|

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast Cancer) | 0.24 | Vero (Normal Kidney Epithelial) | 429.64 | 1790 |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast Cancer) | 0.80 | Vero (Normal Kidney Epithelial) | 429.64 | 537 |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical Cancer) | 0.49 | Vero (Normal Kidney Epithelial) | 429.64 | 876 |

The data in the table clearly demonstrates that N-(4-t-butylbenzoyl)-N'-phenylthiourea exhibits a high degree of selectivity, particularly against the MCF-7 breast cancer cell line, with a selectivity index of 1790. This indicates that a concentration nearly 1800 times higher is required to cause toxicity in normal Vero cells compared to the concentration needed to inhibit the growth of MCF-7 cancer cells. Such a high selectivity index suggests that the compound has a promising therapeutic window and is a strong candidate for further investigation as a potential anticancer agent.

Coordination Chemistry and Metal Complexes of 1 Heptyl 3 Phenyl 2 Thiourea

Ligand Properties of Thiourea (B124793) Derivatives

Thiourea derivatives are structurally versatile ligands capable of forming stable complexes with a wide range of transition metals. nih.govmdpi.com Their coordination behavior is dictated by the presence of multiple donor atoms—the soft sulfur atom and the two harder nitrogen atoms—allowing for various bonding possibilities. rsc.orgnih.gov

Thiourea derivatives can coordinate to metal centers in several ways, primarily influenced by the nature of the metal ion, the substituents on the nitrogen atoms, and the reaction conditions. mdpi.com

S-monodentate Coordination: The most common coordination mode for neutral thiourea ligands is through the sulfur atom. mdpi.comtandfonline.com The sulfur atom acts as a soft donor, readily binding to soft or borderline metal ions like Pd(II), Pt(II), Ag(I), and Cu(I). researchgate.net In this mode, the ligand remains neutral, and the metal-sulfur bond is the primary interaction.

N,S-bidentate Coordination: Thiourea derivatives can also act as bidentate chelating ligands by coordinating through both a nitrogen and the sulfur atom. mdpi.comtandfonline.com This mode typically requires the deprotonation of the nitrogen atom adjacent to the coordinating group, resulting in a monoanionic ligand that forms a stable four-membered chelate ring with the metal center. tandfonline.com This bonding is often observed with metals that can facilitate deprotonation.

O,S-bidentate Coordination: This coordination mode is characteristic of N-acylthiourea derivatives, which contain a carbonyl group (C=O) in addition to the thiocarbonyl (C=S) group. rsc.org These ligands coordinate as monoanions through the sulfur and oxygen atoms, forming a stable six-membered chelate ring. tandfonline.comnih.gov While 1-heptyl-3-phenyl-2-thiourea lacks a carbonyl group and thus cannot adopt this mode, it is a crucial coordination pathway for a significant subclass of thiourea ligands.

| Coordination Mode | Coordinating Atoms | Ligand Charge | Typical Chelate Ring Size | Example Ligand Class |

|---|---|---|---|---|

| S-monodentate | Sulfur | Neutral | N/A | Simple N,N'-disubstituted thioureas |

| N,S-bidentate | Nitrogen, Sulfur | Anionic | 4-membered | N,N'-disubstituted thioureas (deprotonated) |

| O,S-bidentate | Oxygen, Sulfur | Anionic | 6-membered | N-Acylthioureas |

The nature of the substituents on the nitrogen atoms significantly impacts the electronic properties and steric profile of the thiourea ligand, thereby influencing its coordination behavior. rsc.org

In this compound, the phenyl group is electron-withdrawing, which can decrease the electron density on the adjacent nitrogen atom and, to a lesser extent, on the sulfur atom. Conversely, the heptyl group is an electron-donating alkyl chain that increases electron density. This electronic asymmetry can influence the acidity of the N-H protons and the nucleophilicity of the sulfur atom. Furthermore, the bulky heptyl and phenyl groups introduce steric hindrance that can affect the geometry of the resulting metal complex and may favor certain coordination numbers or geometries over others. For instance, bulky substituents can prevent the formation of complexes with high coordination numbers.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes involving thiourea derivatives is generally straightforward. A common method involves the direct reaction of the thiourea ligand with a metal salt in a suitable solvent. researchgate.net For this compound, a typical synthesis would involve dissolving the ligand in a solvent such as ethanol (B145695) or methanol. A solution of a metal salt, for example, copper(II) chloride or nickel(II) nitrate, dissolved in the same solvent is then added to the ligand solution. researchgate.net The reaction mixture is often stirred at room temperature or heated under reflux for a period ranging from a few hours to a full day to ensure completion. nih.gov The resulting metal complex, which may precipitate out of the solution upon cooling or solvent evaporation, is then collected by filtration, washed with the solvent to remove unreacted starting materials, and dried.

General Reaction Scheme: MX₂ + 2 L → [M(L)₂]X₂ or [M(L)₂X₂] (where M = metal ion, X = anion, L = this compound)

Characterization of Metal Complexes (e.g., Spectroscopic, X-ray Diffraction)

To elucidate the structure and confirm the coordination of the ligand to the metal center, a variety of analytical techniques are employed.

Spectroscopic Characterization:

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for determining the ligand's coordination mode. Upon complexation, characteristic changes in the vibrational frequencies of the N-H, C=N, and C=S bonds are observed. Coordination via the sulfur atom typically leads to a decrease in the frequency of the ν(C=S) band and an increase in the frequency of the ν(C=N) band, indicating a weakening of the C=S bond and an increase in its double bond character, respectively. researchgate.net

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy provides valuable information. A downfield shift in the resonance of the N-H protons upon coordination is often observed. researchgate.net The most indicative change in the ¹³C NMR spectrum is the shift of the C=S carbon signal, which confirms the involvement of the sulfur atom in bonding. researchgate.net

UV-Visible Spectroscopy: Electronic absorption spectroscopy can provide insights into the geometry of the metal complex. The d-d electronic transitions observed are characteristic of the coordination environment around the metal ion (e.g., tetrahedral, square planar, or octahedral). researchgate.net

X-ray Diffraction: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a metal complex. It provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions like hydrogen bonding. nih.govaip.org This technique has been used to confirm square-planar, tetrahedral, and other geometries in various thiourea-metal complexes. researchgate.netnih.gov

| Compound | FT-IR ν(C=S) (cm⁻¹) | ¹H NMR δ(N-H) (ppm) | ¹³C NMR δ(C=S) (ppm) |

|---|---|---|---|

| Free Ligand (Hypothetical) | ~750 | ~8.5, ~9.5 | ~180 |

| Metal Complex (Hypothetical) | ~720 (Shift to lower frequency) | >8.5, >9.5 (Downfield shift) | Shifted from 180 |

Biological Activities of Metal Complexes Derived from Thioureas

Thiourea derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govmdpi.combiointerfaceresearch.com A common observation is that the biological activity of the thiourea ligand is significantly enhanced upon chelation with a metal ion. nih.govresearchgate.net

The increased antimicrobial potency of metal complexes is often explained by chelation theory. According to this theory, the chelation process reduces the polarity of the metal ion by partially sharing its positive charge with the donor atoms of the ligand and allowing for delocalization of π-electrons over the entire chelate ring. nih.gov This process increases the lipophilic nature of the complex, making it easier for it to penetrate the lipid layer of microbial cell membranes. nih.gov Once inside the cell, the complex can disrupt normal cellular processes, such as enzyme activity or DNA replication, leading to cell death.

Studies on various thiourea derivatives have consistently shown that their nickel(II) and copper(II) complexes possess greater antibacterial and antifungal activity than the free ligands. nih.govscimatic.org For example, the minimum inhibitory concentration (MIC) values of the complexes are often significantly lower than those of the parent ligands against a range of microorganisms. nih.gov

| Compound | S. aureus | E. coli | C. albicans |

|---|---|---|---|

| Thiourea Ligand L1 | 200 | 400 | 100 |

| Ni(II) Complex of L1 | 100 | 200 | 50 |

| Cu(II) Complex of L1 | 50 | 100 | 25 |

The scientific literature readily provides information on the anticancer activities of various other thiourea derivatives and their metal complexes. However, per the specific constraints of the request to focus solely on "this compound," no relevant data, research findings, or detailed studies could be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and thorough content for the specified outline, as the foundational research on this particular compound's metal complexes and their anticancer properties does not appear to be available in the public domain.

Applications Beyond Direct Biological Activity

Role as Chemical Intermediates in Heterocyclic Synthesis

The thiourea (B124793) moiety is a highly versatile functional group that serves as a foundational component in the synthesis of a wide array of heterocyclic compounds. globalresearchonline.net Substituted thioureas like 1-Heptyl-3-phenyl-2-thiourea are valuable intermediates, providing the necessary nitrogen and sulfur atoms for the construction of various ring systems. nih.govtsijournals.com The presence of the heptyl and phenyl groups can also influence the solubility and reactivity of the molecule during these synthetic transformations.

Synthesis of Thiazoles, Pyrimidines, Triazines, and Quinazolines

The N-C=S backbone of this compound is an ideal precursor for building several classes of important heterocycles. nih.gov

Thiazoles: The Hantzsch thiazole (B1198619) synthesis remains a fundamental method for creating the thiazole ring. vinhuni.edu.vnbepls.com This reaction typically involves the condensation of a thiourea with an α-haloketone. In this context, this compound can react with various α-haloketones to produce 2-amino-thiazole derivatives with specific substitutions dictated by the reactants. The resulting thiazoles would feature a heptylamino group at the 2-position, a phenyl group, and other substituents depending on the chosen ketone.

Pyrimidines: Thiourea derivatives are crucial for the synthesis of pyrimidines, a core structure in many biologically active molecules. nih.gov Synthetic strategies often involve the reaction of thioureas with 1,3-dicarbonyl compounds or their equivalents. Utilizing this compound in these reactions would lead to the formation of 2-thioxopyrimidine derivatives, which can be further modified.

Triazines: The construction of the 1,3,5-triazine (B166579) skeleton can be achieved through multi-component reactions involving thiourea. beilstein-journals.org These syntheses can involve the cyclocondensation of thiourea with nitriles or other reagents, providing a pathway to substituted triazines that incorporate the structural elements of the parent thiourea.

Quinazolines: Phenylthioureas are specifically utilized as precursors for quinazoline (B50416) derivatives. researchgate.net The synthesis can proceed through intramolecular cyclization reactions, where the phenyl group of the thiourea becomes part of the fused ring system of the quinazoline. This makes this compound a potential starting material for producing quinazolines with a heptyl substituent.

Below is a table summarizing the heterocyclic systems that can be synthesized from thiourea derivatives.

| Heterocyclic System | General Reactants with Thiourea | Potential Product from this compound |

| Thiazoles | α-Haloketones | Substituted 2-(heptylamino)thiazoles |

| Pyrimidines | 1,3-Dicarbonyl compounds | Substituted 2-thioxopyrimidines |

| Triazines | Nitriles, Aldehydes | Substituted 1,3,5-triazine-2-thiones |

| Quinazolines | Anthranilic acid derivatives | Substituted quinazolin-4(3H)-thiones |

Potential as Catalysts

Thiourea derivatives have emerged as powerful hydrogen-bonding organocatalysts. nih.gov They operate by activating electrophiles through the formation of hydrogen bonds with the N-H protons of the thiourea moiety. This interaction increases the reactivity of the electrophile towards nucleophilic attack. While complex, chiral thiourea derivatives are most commonly cited for asymmetric catalysis, simpler structures can also exhibit catalytic activity in various organic reactions. Although specific studies detailing this compound as a catalyst are not prominent, its fundamental structure suggests potential applications in reactions such as Michael additions, Friedel-Crafts reactions, and aldol (B89426) reactions, where hydrogen bonding can stabilize transition states.

Development as Ligands for Sensor Applications

The sulfur and nitrogen atoms within the thiourea functional group are excellent electron-pair donors, making them effective ligands for coordinating with metal ions. nih.gov This property is exploited in the development of chemosensors for detecting various analytes, particularly heavy metal ions. mdpi.com The binding of a metal ion to the thiourea ligand can induce a change in the molecule's photophysical properties, such as a shift in fluorescence or a change in color, allowing for visual or spectrophotometric detection.

While research has not specifically focused on this compound for sensor applications, its structural features are promising. The thiourea core provides the binding site, and the phenyl and heptyl groups can be modified to tune the sensor's selectivity and sensitivity for specific metal ions. For instance, such ligands are particularly effective in creating sensors for toxic heavy metals like mercury (Hg²⁺). mdpi.com

Corrosion Inhibition Properties

Thiourea and its derivatives are well-documented corrosion inhibitors for various metals and alloys, especially in acidic environments. jmaterenvironsci.comacs.orgscu.edu.cn Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. analis.com.my The adsorption process occurs through the heteroatoms (sulfur and nitrogen) which have lone pairs of electrons available to coordinate with the vacant d-orbitals of the metal atoms.

The molecular structure of this compound is particularly well-suited for corrosion inhibition:

Adsorption Centers: The sulfur and two nitrogen atoms act as primary centers for adsorption onto the metal surface. jmaterenvironsci.com

Aromatic Ring: The phenyl group can provide additional stability to the adsorbed layer through π-electron interactions with the metal surface.

Alkyl Chain: The long, hydrophobic heptyl chain can enhance the protective barrier by creating a dense, water-repellent film on the surface. This tail group increases the surface coverage of the inhibitor, further preventing corrosive agents from reaching the metal.

Studies on similar phenylthiourea (B91264) derivatives have shown high inhibition efficiencies. scu.edu.cnresearchgate.net The general mechanism involves both physical adsorption (electrostatic interactions) and chemical adsorption (coordinate bond formation), which leads to a stable and effective protective layer. The presence of the long alkyl chain in this compound is expected to significantly contribute to its efficacy as a corrosion inhibitor by enhancing its surface coverage and hydrophobicity.

The table below outlines the inhibition performance of related phenylthiourea compounds on steel in acidic solutions, illustrating the general effectiveness of this class of molecules.

| Inhibitor | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |

| 1-phenyl-2-thiourea (PTU) | 5 x 10⁻³ M | 60 | 98.96 | acs.org |

| 1-phenyl-3-benzoyl-thiourea (BOTU) | 2 mmol/L | Not Specified | >83 | scu.edu.cn |

Future Research Perspectives on 1 Heptyl 3 Phenyl 2 Thiourea

In-depth Elucidation of Molecular Mechanisms of Action

A significant gap in the current understanding of 1-Heptyl-3-phenyl-2-thiourea is the precise molecular mechanism underlying its potential biological activities. For many bioactive thiourea (B124793) derivatives, the specific biological targets and molecular interactions remain largely uncharacterized. Future research must prioritize the elucidation of these mechanisms.

Potential areas of investigation include:

Enzyme Inhibition: Thiourea derivatives are known to inhibit various enzymes. For instance, N-phenylthiourea is a known inhibitor of tyrosinase, an enzyme involved in pigmentation. selleckchem.com Studies should be designed to screen this compound against a panel of clinically relevant enzymes, such as kinases, proteases, and cholinesterases, to identify specific inhibitory activities. nih.govnih.gov

Cellular Pathway Modulation: Research on other substituted thioureas has demonstrated activities like the induction of apoptosis (programmed cell death) and the inhibition of inflammatory pathways, such as reducing interleukin-6 (IL-6) secretion in cancer cells. nih.gov Future studies on this compound should investigate its effects on cell cycle progression, apoptosis induction, and key signaling pathways in relevant cell models.

Target Identification: Advanced techniques such as affinity chromatography, proteomics, and genetic screening could be employed to identify the direct molecular binding partners of this compound within the cell.

Preclinical and Clinical Evaluation

Should in-depth mechanistic studies reveal promising biological activity, a structured progression into preclinical and clinical evaluation would be the logical next step. Currently, there is a lack of specific preclinical or clinical data for this compound.

A future research framework would involve:

In Vitro Profiling: Comprehensive screening of the compound's efficacy and cytotoxicity against various human cancer cell lines and microbial strains. nih.gov

In Vivo Animal Models: If significant in vitro activity is confirmed, studies in appropriate animal models would be necessary to evaluate the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and preliminary safety profile.

Investigational New Drug (IND) Studies: Based on robust and positive preclinical data, the compound could advance to formal IND-enabling studies to support an application for initial human clinical trials.